3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one 3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one
Brand Name: Vulcanchem
CAS No.: 393085-34-2
VCID: VC17272445
InChI: InChI=1S/C14H8Cl2O3/c15-11-6-5-8(7-12(11)16)14(18)10-4-2-1-3-9(10)13(17)19-14/h1-7,18H
SMILES:
Molecular Formula: C14H8Cl2O3
Molecular Weight: 295.1 g/mol

3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one

CAS No.: 393085-34-2

Cat. No.: VC17272445

Molecular Formula: C14H8Cl2O3

Molecular Weight: 295.1 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one - 393085-34-2

Specification

CAS No. 393085-34-2
Molecular Formula C14H8Cl2O3
Molecular Weight 295.1 g/mol
IUPAC Name 3-(3,4-dichlorophenyl)-3-hydroxy-2-benzofuran-1-one
Standard InChI InChI=1S/C14H8Cl2O3/c15-11-6-5-8(7-12(11)16)14(18)10-4-2-1-3-9(10)13(17)19-14/h1-7,18H
Standard InChI Key CIVDYALBKNUVAR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)Cl)Cl)O

Introduction

3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one is a complex organic compound with a molecular formula of C14H8Cl2O3 and a molecular weight of approximately 295.1 g/mol. This compound features a benzofuran core with a hydroxy group and a dichlorophenyl substituent, which are key components that contribute to its unique chemical and biological properties. The compound is identified by its CAS number, 393085-34-2.

Biological Activities

Research indicates that 3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve the inhibition of specific enzymes or receptors, although detailed studies are needed to elucidate these pathways fully.

Biological ActivityDescription
Antimicrobial ActivityPotential against various pathogens
Anticancer ActivityPotential inhibition of cancer cell growth

Applications and Similar Compounds

The compound's unique structure imparts distinctive chemical reactivity and biological properties, making it of interest in medicinal chemistry and materials science. Several compounds share structural similarities with 3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one, including other benzofuran derivatives.

Similar CompoundsUnique Features
3-(2,5-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-oneDifferent chlorophenyl substitution
3-Ethyl-3-hydroxy-2-benzofuran-1-oneEthyl group instead of dichlorophenyl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator